2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Lipophilicity Hansch constant Membrane permeability

Procure 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide (1226428-65-4) for advanced medicinal chemistry. The 4-trifluoromethoxy group delivers unique lipophilicity (XLogP3 4.3) and metabolic stability unattainable with 4-Cl or 4-Me analogs, while the sulfanylacetamide side chain provides critical H-bond interactions demonstrated in BACE1 docking studies. Commercial ≥95% purity (HPLC) eliminates re-purification and ensures batch-to-batch consistency in SAR campaigns.

Molecular Formula C18H14F3N3O2S
Molecular Weight 393.38
CAS No. 1226428-65-4
Cat. No. B2419189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide
CAS1226428-65-4
Molecular FormulaC18H14F3N3O2S
Molecular Weight393.38
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)N
InChIInChI=1S/C18H14F3N3O2S/c19-18(20,21)26-14-8-6-13(7-9-14)24-15(12-4-2-1-3-5-12)10-23-17(24)27-11-16(22)25/h1-10H,11H2,(H2,22,25)
InChIKeyREEKICZVFMOVFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((5-Phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1226428-65-4): Chemical Identity, Physicochemical Profile, and Procurement Baseline


2-((5-Phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1226428-65-4) is a synthetic small-molecule building block belonging to the 2-thioimidazole class, featuring a 4-(trifluoromethoxy)phenyl substituent at the N1 position, a phenyl group at C5, and a sulfanylacetamide side chain at C2 [1]. The compound has a molecular formula of C18H14F3N3O2S and a molecular weight of 393.38 g/mol [1]. Its computed physicochemical properties include a predicted XLogP3 of 4.3 and a topological polar surface area (TPSA) of 95.4 Ų, indicative of moderate lipophilicity and hydrogen-bonding capacity suitable for membrane permeation and target engagement [1]. The compound is commercially available for research purposes with a typical purity specification of ≥95% .

Why Generic Substitution of 2-((5-Phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide Fails: Structural and Physicochemical Differentiation from In-Class Analogs


Substituting 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide with a generic in-class analog is scientifically unsound due to the profound impact of the 4-(trifluoromethoxy)phenyl group on key molecular properties. The -OCF3 substituent is a strongly electron-withdrawing, lipophilic group that distinctively modulates the imidazole core's electronic environment, influencing both non-covalent binding interactions and metabolic stability compared to analogs bearing 4-halogen or 4-alkyl substituents [1]. For instance, the computed XLogP3 of 4.3 for this compound [2] is expected to differ markedly from the 4-chlorophenyl (estimated XLogP3 ~3.5) or 4-methylphenyl (estimated XLogP3 ~3.2) variants, altering membrane permeability and off-target binding profiles. The sulfanylacetamide side chain provides a flexible hydrogen-bond donor/acceptor motif that is absent in simple 2-thioalkyl or 2-unsubstituted imidazole analogs [3]. These combined features create a unique physicochemical fingerprint that cannot be replicated by any single in-class compound, making one-to-one substitution without revalidation of biological activity and pharmacokinetic behavior an unsupported practice.

Quantitative Differentiation Evidence for 2-((5-Phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1226428-65-4)


Enhanced Lipophilicity of the 4-(Trifluoromethoxy)phenyl Substituent vs. Common 4-Chlorophenyl and 4-Methylphenyl Analogs

The 4-(trifluoromethoxy)phenyl substituent in this compound imparts a significantly higher lipophilicity than the synthetically more accessible 4-chlorophenyl or 4-methylphenyl analogs, a critical determinant of membrane permeability and target binding. Based on established aromatic substituent Hansch π constants, the -OCF3 group exhibits a π value of approximately +1.04, compared to +0.71 for -Cl and +0.56 for -CH3 [1]. This difference of Δπ = +0.33 versus 4-Cl and Δπ = +0.48 versus 4-CH3 translates to a predicted 2- to 3-fold increase in octanol/water partition coefficient, a metric directly correlating with passive membrane diffusion potential. This computed differentiation aligns with the target compound's predicted XLogP3 of 4.3 [2], which exceeds the typical range for drug-like CNS penetrants (XLogP3 1-3) but is well-suited for targeting intracellular or membrane-associated proteins where higher lipophilicity is advantageous [3].

Lipophilicity Hansch constant Membrane permeability Trifluoromethoxy

Electron-Withdrawing Capacity of -OCF3 vs. -Cl and -CH3: Impact on Imidazole pKa and Binding Interactions

The electronic influence of the 4-substituent on the N1-phenyl ring differentially modulates the basicity of the imidazole core, directly affecting protonation state and hydrogen-bonding capability at physiological pH. The Hammett σp constant for -OCF3 is +0.35, versus +0.23 for -Cl and -0.17 for -CH3 [1]. The target compound's -OCF3 group exerts a stronger electron-withdrawing inductive effect than -Cl (Δσp = +0.12) and an opposite electronic character to -CH3 (Δσp = +0.52). This is expected to lower the imidazole N3 pKa by approximately 0.5–1.0 log units relative to the 4-Cl analog and approximately 1.5–2.0 log units relative to the 4-CH3 analog, based on established free-energy relationships [2]. The predicted pKa of the imidazole moiety in this compound is expected to be in the range of 5.5–6.5, positioning it for optimal hydrogen-bond acceptor capability in biological environments [3].

Electron-withdrawing Hammett constant Imidazole pKa Trifluoromethoxy

Sulfanylacetamide Side Chain: Hydrogen-Bond Donor/Acceptor Capacity vs. 2-Unsubstituted and 2-Thioalkyl Imidazole Analogs

The C2 sulfanylacetamide moiety of this compound introduces a flexible hydrogen-bond donor (NH2) and acceptor (C=O) pair that is absent in simpler 2-unsubstituted imidazoles or 2-alkylthioimidazoles, significantly expanding the scaffold's capacity for directional intermolecular interactions. The acetamide group contributes one H-bond donor and one H-bond acceptor, increasing the total H-bond acceptor count to 7 vs. 5 for a comparable 2-methylthio analog [1]. This dual H-bond functionality enables bidentate binding to protein backbone amide groups or polar side chains, a motif commonly exploited in kinase hinge-binding and protease active-site inhibition [2]. Molecular docking studies on related 2-substituted-thio-N-(1H-imidazol-2-yl)acetamide BACE1 inhibitors have confirmed that the acetamide side chain engages in critical hydrogen bonds with catalytic aspartate residues (Asp32/Asp228) that are inaccessible to simpler thioether analogs [3].

Hydrogen bonding Thioacetamide pharmacophore Binding interactions Imidazole scaffold

Predicted Metabolic Stability Advantage of -OCF3 vs. -OCH3: Resistance to O-Dealkylation

A known metabolic liability of 4-methoxyphenyl (-OCH3) substituents is rapid O-dealkylation by cytochrome P450 enzymes (primarily CYP2C9 and CYP2C19), generating a phenol metabolite that undergoes rapid glucuronidation and clearance [1]. The trifluoromethoxy (-OCF3) group is essentially resistant to this metabolic pathway because the C-F bond strength (~485 kJ/mol) far exceeds that of the C-H bond (~439 kJ/mol) in the methoxy group, and the fluorine atoms sterically shield the oxygen from enzymatic access [2]. This metabolic switch is a well-established strategy in medicinal chemistry, with -OCF3 analogs consistently demonstrating 5- to 20-fold longer microsomal half-lives than their -OCH3 counterparts across diverse scaffolds [3]. While direct microsomal stability data for this specific compound is not available in the public domain, the class-level inference is robust and represents a key differentiation from the more synthetically accessible 4-methoxyphenyl analog.

Metabolic stability Trifluoromethoxy O-Dealkylation Cytochrome P450

Commercially Available Purity Specification: ≥95% as Baseline for Reproducible Research

The compound is commercially supplied with a documented minimum purity of ≥95% . In contrast, many closely related in-class building blocks from generic suppliers are offered at ≥90% or even ≥85% purity without batch-specific certificates of analysis. This ≥5% purity differential may appear modest, but it is critical in biological assays: a 5% impurity level can introduce off-target activities (e.g., metal contaminants inhibiting kinases, or trace electrophiles causing non-specific cytotoxicity) that confound SAR interpretation [1]. For procurement decisions, a ≥95% purity baseline reduces the need for in-house re-purification, saving both time and material costs while ensuring that observed biological activity is attributable to the intended compound rather than impurities [2].

Purity specification Quality control Procurement Reproducibility

Optimal Research and Industrial Application Scenarios for 2-((5-Phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1226428-65-4)


BACE1 Inhibitor Lead Optimization and Structure–Activity Relationship (SAR) Studies

This compound serves as a privileged scaffold for developing β-secretase 1 (BACE1) inhibitors, building upon the validated 2-substituted-thio-N-(1H-imidazol-2-yl)acetamide chemotype. The sulfanylacetamide side chain provides critical hydrogen-bond interactions with catalytic aspartate residues (Asp32/Asp228), as demonstrated in docking studies of closely related analogs [1]. The 4-trifluoromethoxy group enhances metabolic stability relative to 4-methoxy analogs while maintaining or improving target binding [2]. Researchers can leverage this compound as a starting point for systematic N-substitution and C5-phenyl modification to probe BACE1 selectivity over BACE2 and cathepsin D.

Kinase Selectivity Profiling via Imidazole Hinge-Binding Scaffold

The 2-thioimidazole core is a recognized hinge-binding motif for ATP-competitive kinase inhibition, with the N1-aryl group occupying the hydrophobic back pocket. The unique combination of the 4-trifluoromethoxy substituent (enhancing lipophilicity and metabolic stability) and the sulfanylacetamide side chain (providing additional H-bond contacts with the catalytic lysine or DFG motif) distinguishes this compound from simpler 2-alkylthioimidazole kinase probes. This chemotype is suitable for broad kinase selectivity profiling to identify novel targets and for developing selective inhibitors against kinases where hydrophobic back-pocket occupancy is a key selectivity determinant [1][3].

Chemical Biology Probe for Intracellular Target Engagement

With a predicted XLogP3 of 4.3 and a TPSA of 95.4 Ų, this compound resides in a physicochemical space favorable for passive membrane permeation and intracellular target access. The 4-trifluoromethoxy group contributes to metabolic stability, enabling sufficient intracellular residence time for target engagement studies. This compound is suited as a chemical biology probe for intracellular enzymes or receptors where the imidazole moiety can engage heme iron (e.g., CYP enzymes) or coordinate metal ions in active sites, with the sulfanylacetamide group providing additional binding energy and orientation control [2][3].

Procurement Reference Standard for Imidazole Building Block Quality Control

With a commercially guaranteed purity of ≥95% (HPLC) [1], this compound is appropriate as a reference standard for quality control in medicinal chemistry laboratories. Its well-defined chromatographic properties (including predictable retention time on reverse-phase HPLC based on XLogP3 = 4.3) and full spectroscopic characterization enable its use as an internal standard for purity assessment of in-house synthesized analogs. The differentiated purity specification compared to generic alternatives (typically ≥90% or lower) reduces the burden of re-purification and ensures batch-to-batch consistency in SAR campaigns [2].

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